1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one dihydrochloride
Overview
Description
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one dihydrochloride is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Thiazoles and piperazines are known to interact with a variety of biological targets. For instance, thiazoles are found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Piperazines are often used in the synthesis of pharmaceuticals, including antipsychotics and antidepressants.
Mode of Action
The mode of action of thiazoles and piperazines can vary greatly depending on the specific compound. Some thiazoles, for example, have been found to interact with DNA and topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .
Biochemical Pathways
Thiazoles and piperazines can affect a variety of biochemical pathways. For instance, some thiazoles have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Pharmacokinetics
The pharmacokinetics of thiazoles and piperazines can vary greatly depending on the specific compound. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The result of the action of thiazoles and piperazines can vary greatly depending on the specific compound and its target. For instance, some thiazoles have been found to have cytotoxic activity on human tumor cell lines .
Action Environment
The action environment of thiazoles and piperazines can be influenced by a variety of factors, including pH, temperature, and the presence of other substances. For instance, thiazole is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Biochemical Analysis
Biochemical Properties
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the compound’s biological activity.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and apoptosis . Additionally, it has been observed to alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the production of ATP and other metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as DNA and proteins, through hydrogen bonding and van der Waals interactions . This binding can lead to the inhibition or activation of enzymes, depending on the nature of the interaction. For instance, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, by stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cytotoxic effects, which are likely due to the accumulation of degradation products.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to generate reactive oxygen species and disrupt cellular homeostasis.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various xenobiotics . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Once inside the cell, the compound can bind to intracellular proteins, such as heat shock proteins, which help in its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the compound’s targeting to specific organelles, such as the mitochondria and endoplasmic reticulum . These modifications play a critical role in regulating the compound’s biological activity and its effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethylthiazole with appropriate reagents under controlled conditions. For example, 2,4-dimethylthiazole can be synthesized by reacting acetylacetone with thiourea in the presence of a catalyst.
Attachment of the Piperazine Moiety: The piperazine ring is introduced by reacting the thiazole derivative with piperazine under suitable conditions. This step may involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by reacting with hydrochloric acid. This step ensures the compound’s stability and solubility in aqueous solutions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylthiazole: A precursor in the synthesis of the target compound.
Piperazine: A core structure in the target compound.
Thiazole Derivatives: Compounds with similar thiazole ring structures.
Uniqueness
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one dihydrochloride is unique due to its specific combination of the thiazole and piperazine moieties, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS.2ClH/c1-7-9(15-8(2)12-7)6-13-4-3-11-5-10(13)14;;/h11H,3-6H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTDBQUZLVJKHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCNCC2=O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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